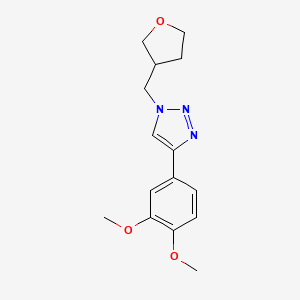
4-(3,4-Dimethoxyphenyl)-1-(oxolan-3-ylmethyl)triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-Dimethoxyphenyl)-1-(oxolan-3-ylmethyl)triazole is a synthetic organic compound characterized by the presence of a triazole ring, a dimethoxyphenyl group, and an oxolan-3-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethoxyphenyl)-1-(oxolan-3-ylmethyl)triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) under mild conditions.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the triazole ring is replaced by the dimethoxyphenyl moiety.
Introduction of the Oxolan-3-ylmethyl Group: The oxolan-3-ylmethyl group can be attached via a nucleophilic substitution reaction, where the triazole ring is reacted with an oxolan-3-ylmethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dimethoxyphenyl)-1-(oxolan-3-ylmethyl)triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halides or other leaving groups in the presence of nucleophiles or electrophiles.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazoles with various functional groups.
Scientific Research Applications
4-(3,4-Dimethoxyphenyl)-1-(oxolan-3-ylmethyl)triazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(3,4-Dimethoxyphenyl)-1-(oxolan-3-ylmethyl)triazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
(3,4-Dimethoxyphenyl)methylamine: Similar structure but with an amine group instead of a triazole ring.
2-(3,4-Dimethoxyphenyl)ethylamine: Similar structure with an ethyl linkage instead of a triazole ring.
Uniqueness
4-(3,4-Dimethoxyphenyl)-1-(oxolan-3-ylmethyl)triazole is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties. The triazole ring can enhance the compound’s stability, bioavailability, and ability to interact with specific molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)-1-(oxolan-3-ylmethyl)triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-19-14-4-3-12(7-15(14)20-2)13-9-18(17-16-13)8-11-5-6-21-10-11/h3-4,7,9,11H,5-6,8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAAAJDSDAULWSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN(N=N2)CC3CCOC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3S,4R)-4-[[7-(trifluoromethoxy)quinolin-4-yl]amino]oxolan-3-ol](/img/structure/B7416397.png)
![4-[5-[[2,2-Dimethylpropyl(methyl)amino]methyl]-1,2,4-oxadiazol-3-yl]-1-methylpyridin-2-one](/img/structure/B7416401.png)
![5-[(1R,2R)-2-(2,4-difluorophenyl)cyclopropyl]-3-[1-(furan-2-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B7416403.png)
![1-[6-(difluoromethyl)pyrimidin-4-yl]-3-(2H-triazol-4-yl)azetidin-3-ol](/img/structure/B7416427.png)
![4-(Methoxymethyl)-1-[(1-methylpyrazol-4-yl)methyl]triazole](/img/structure/B7416430.png)
![5-[(4-Cyclobutyltriazol-1-yl)methyl]-1,2-oxazole](/img/structure/B7416436.png)
![8-[(3-Fluoro-2-methoxypyridin-4-yl)methyl]-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7416447.png)
![N,N-dimethyl-3-[[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methyl]benzamide](/img/structure/B7416455.png)
![3-[(1-Cyclopropylimidazol-2-yl)methylamino]-3-phenylcyclobutan-1-ol](/img/structure/B7416461.png)
![7-Methyl-2-[1-([1,2,4]triazolo[4,3-a]pyridin-5-yl)piperidin-4-yl]-1,3-benzoxazole](/img/structure/B7416488.png)
![2-cyclopropyl-N-[cyclopropyl(pyridin-2-yl)methyl]-1,3-benzoxazol-5-amine](/img/structure/B7416491.png)
![3-Methyl-5-[1-[[6-(2-methylpropyl)pyridin-3-yl]methyl]azetidin-3-yl]-1,2,4-oxadiazole](/img/structure/B7416497.png)
![(3S,4R)-4-methyl-N-[[6-(2-methylpropyl)pyridin-3-yl]methyl]-1,1-dioxothiolan-3-amine](/img/structure/B7416498.png)
![6-[3-[(4,5-Dimethyl-1,3-thiazol-2-yl)methylamino]phenyl]piperidin-2-one](/img/structure/B7416507.png)
